
Methyl 4-(thiophen-3-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(チオフェン-3-イル)ブタン酸メチル: は、分子式C9H12O2Sの有機化合物です。これは、ブタン酸の誘導体であり、ブタン酸基が3位にチオフェン環で置換されています。この化合物は、ブタン酸基とチオフェン基の両方の性質を組み合わせた独自の化学構造のために注目されています。
準備方法
合成経路と反応条件:
エステル化反応: 4-(チオフェン-3-イル)ブタン酸メチルを合成する一般的な方法の1つは、硫酸などの強酸触媒の存在下で、4-(チオフェン-3-イル)ブタン酸をメタノールとエステル化することです。反応は、通常、完全な転換を確実にするために還流条件下で行われます。
フリーデル・クラフツアシル化: 別の方法は、チオフェンをブタノイルクロリドでフリーデル・クラフツアシル化し、続いてメタノールでエステル化することです。
工業生産方法: 4-(チオフェン-3-イル)ブタン酸メチルの工業生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。硫酸やp-トルエンスルホン酸などの触媒は、通常、エステル化反応を促進するために使用されます。
化学反応の分析
反応の種類:
酸化: 4-(チオフェン-3-イル)ブタン酸メチルは、特にチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用して対応するアルコールに還元できます。
置換: チオフェン環は、適切な条件下で、ハロゲン化またはニトロ化などの求電子置換反応に関与できます。
一般的な試薬と条件:
酸化: チオフェン環の酸化には、過酸化水素またはm-クロロ過安息香酸。
還元: エステル基の還元には、水素化リチウムアルミニウム。
置換: ハロゲン化反応には、ハロゲン(例:臭素)。
生成される主な生成物:
酸化: チオフェンスルホキシドまたはスルホン。
還元: 4-(チオフェン-3-イル)ブタノール。
置換: ハロゲン化チオフェン誘導体。
科学研究への応用
4-(チオフェン-3-イル)ブタン酸メチルは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成、特に医薬品や農薬の開発において、ビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用などの潜在的な生物学的活性について研究されています。
医学: チオフェン系薬物の合成における前駆体としての可能性、特に薬物開発における可能性を探る研究が進められています。
産業: これは、ポリマーや樹脂などの特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
Methyl 4-(thiophen-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
4-(チオフェン-3-イル)ブタン酸メチルの作用機序は、主にその化学構造に関連しています。チオフェン環は、π-π相互作用や水素結合を通じて、酵素や受容体などのさまざまな生物学的標的に結合できます。エステル基は、加水分解されて活性なチオフェン部分を放出し、それが分子標的にその効果を発揮することができます。
類似化合物との比較
類似化合物:
4-(チオフェン-2-イル)ブタン酸メチル: 類似の構造ですが、チオフェン環が2位にあります。
4-(チオフェン-3-イル)ブタン酸エチル: 類似の構造ですが、メチルエステル基ではなくエチルエステル基があります。
3-(チオフェン-3-イル)プロパン酸メチル: 類似の構造ですが、炭素鎖が短いです。
独自性: 4-(チオフェン-3-イル)ブタン酸メチルは、チオフェン環の特定の位置と炭素鎖の長さのために独特です。これは、その反応性と生物学的活性を影響を与える可能性があります。ブタン酸基とチオフェン基の組み合わせにより、さまざまな用途で活用できる独自の化学的性質が提供されます。
特性
CAS番号 |
122417-23-6 |
|---|---|
分子式 |
C9H12O2S |
分子量 |
184.26 g/mol |
IUPAC名 |
methyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |
InChIキー |
OVGQHSQVDXREMA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)

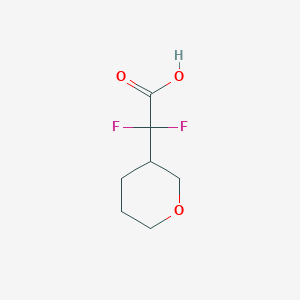
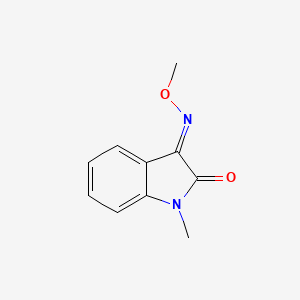
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)

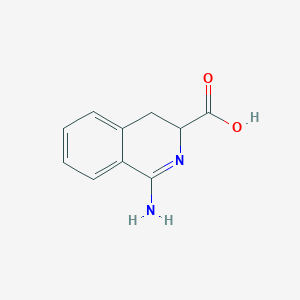

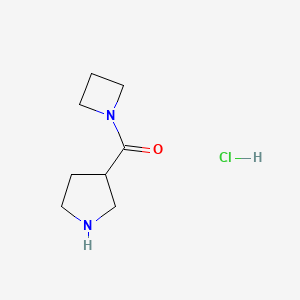
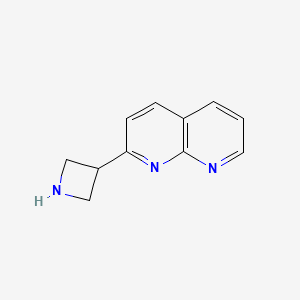

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

